1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves the reaction of 5-bromopyrimidine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares a similar pyrimidine structure but differs in the substituents attached to the pyrimidine ring.
3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate: Another compound with a bromopyrimidine core, but with different functional groups and a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which distinguishes it from other similar compounds.
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19BrN2O3. The compound features a pyrrolidine ring, a brominated pyrimidine moiety, and an ethanone functional group. These structural components suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit several notable biological activities, including:
- Antimicrobial Activity : Derivatives of pyrrolidine, particularly those with halogen substituents, have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : The brominated pyrimidine component may enhance the compound's antitumor activity by interacting with specific cellular pathways involved in cancer proliferation .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Oxazolidinone core | Antibacterial |
Compound B | Pyrimidine derivative | Antitumor |
Compound C | Dimethyl oxazole | CNS effects |
This comparison highlights the potential for this compound to possess unique pharmacological properties due to its specific combination of functional groups.
Case Studies and Research Findings
Research has demonstrated the efficacy of similar compounds in various biological assays:
- Antibacterial Studies : In vitro tests on pyrrolidine derivatives have shown MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
- Anticancer Activity : Studies involving brominated compounds have reported significant cytotoxic effects on cancer cell lines, suggesting that the presence of bromine may enhance interaction with DNA or other cellular components .
- Pharmacokinetic Studies : Ongoing research is exploring the pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for drug development .
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWPQMKACEQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.